molecular formula C2H6O3Si B083326 Ethoxy(oxo)silanol CAS No. 11099-06-2

Ethoxy(oxo)silanol

Cat. No. B083326
CAS RN: 11099-06-2
M. Wt: 106.15 g/mol
InChI Key: JDAIJCNBFIWLJJ-UHFFFAOYSA-N
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Description

Ethoxy(oxo)silanol, also known as Tetraethyl orthosilicate (TEOS), is a colorless liquid . It is mainly used in optical glass, chemical resistant coatings, heat resistant coatings, and adhesives . It also serves as an anti-corrosion coating modifier, crosslinking agent, binder, dehydrating agent, and catalyst skeleton .


Synthesis Analysis

Siloxane polymers, like Ethoxy(oxo)silanol, are primarily synthesized via the hydrolysis and condensation of silicon alkoxide through the sol–gel method . The reactivity of silanol groups in siloxane oligomers is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .


Chemical Reactions Analysis

Silanol groups are known to react with silane chlorides by evolving hydrogen chlorides . The chemical reactivity of silanol groups in the siloxane oligomers to trimethylchrolosilane was evaluated by investigating structural changes .


Physical And Chemical Properties Analysis

Ethoxy(oxo)silanol has a molecular formula of C8H20O4Si and a molar mass of 208.33 . It has a density of 0.933 g/mL at 20 °C, a melting point of -77 °C, and a boiling point of 168°C . It is insoluble in water but soluble in ethanol and 2-propanol .

Scientific Research Applications

Rubber Polymer Reinforcement

Ethoxy(oxo)silanol is used as a silane coupling agent in the reinforcement of rubber polymers. It enhances the interaction between silica fillers and rubber matrices, improving the mechanical properties of the composite material. This application is particularly significant in the automotive industry for the production of tire treads, offering better wear resistance and fuel efficiency .

Sol-Gel Process

In the sol-gel process, ethoxy(oxo)silanol undergoes hydrolysis and condensation reactions to form siliceous materials. This process is utilized to create coatings, adsorbents, catalyst supports, and drug delivery systems. The compound’s ability to form a gel network of silica is crucial for developing materials with controlled porosity and surface characteristics .

Surface Functionalization

Ethoxy(oxo)silanol is involved in the functionalization of oxide surfaces. It acts as a precursor for forming self-assembled monolayers on surfaces, which is a foundational step in the fabrication of biosensors. The functionalized surfaces can effectively immobilize biomolecules, leading to enhanced sensitivity and selectivity in biosensing applications .

Silica-Reinforced Polymers

The compound is instrumental in the synthesis of silica-reinforced polymers. By modifying the hydrolyzable group in ethoxy(oxo)silanol, researchers can investigate the change in properties of silica/rubber composites. This has implications for developing materials with specific characteristics for industrial applications .

Hydrolysis and Condensation Kinetics

Scientific research utilizes ethoxy(oxo)silanol to study the kinetics of hydrolysis and condensation reactions. Understanding these kinetics is essential for optimizing the synthesis of siliceous materials, which are integral to various technological applications, including fiber-optic sensors and photovoltaic devices .

Nanoparticle Modification

Ethoxy(oxo)silanol is used to modify nanoparticles, which is a critical step in the development of advanced materials. The compound’s reactivity allows for the formation of amphiphilic molecules with silanol groups, which can be tailored for specific applications in nanotechnology .

Mechanism of Action

Target of Action

Ethoxy(oxo)silanol, also known as ethoxy-hydroxy-oxosilane, primarily targets silica surfaces . It reacts directly with siloxane bonds of dehydrated silica . This interaction is crucial in various applications, including immobilized catalysts and reversed-phase chromatography .

Mode of Action

The compound interacts with its target through a coupling reaction . Ethoxysilane reagents, such as ethoxy(oxo)silanol, provide strong bonding via up to three siloxane groups . This results in high surface coverage without acidic reaction products . The nature of this coupling reaction has been a subject of debate, but it has been demonstrated that ethoxysilane reagents react directly with siloxane bonds of dehydrated silica .

Biochemical Pathways

The primary biochemical pathway involved in the action of ethoxy(oxo)silanol is the condensation reaction with silica surface silanol groups . Furthermore, the presence of polysiloxane, incompletely coating the surface, cannot be excluded .

Pharmacokinetics

These include the steric effects of the surrounding side chains and siloxane skeletons . Controlling these steric effects allows modulation of the crosslink density of siloxane skeletons .

Result of Action

The result of ethoxy(oxo)silanol’s action is the formation of strong bonds with silica surfaces, leading to high surface coverage . This is achieved through the formation of up to three siloxane bonds . The compound’s action also results in the presence of polysiloxane, which may incompletely coat the surface .

Action Environment

The action, efficacy, and stability of ethoxy(oxo)silanol can be influenced by environmental factors. This suggests that ethoxy(oxo)silanol is stable at high temperatures . Additionally, the compound’s reactivity can be influenced by the local environments of the silanol groups in the intermediate oligomers and resultant siloxane materials .

Safety and Hazards

Ethoxy(oxo)silanol is flammable and harmful by inhalation . It is irritating to eyes and the respiratory system . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

The future directions of Ethoxy(oxo)silanol research involve controlling the steric effects around silanol groups in the intermediate oligomers, which allows modulating the crosslink density of siloxane skeletons . This selective molecular modification can tune the structure and chemical properties of the resultant siloxane materials .

properties

IUPAC Name

ethoxy-hydroxy-oxosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAIJCNBFIWLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027731
Record name Silicic acid, ethyl ester
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Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silicic acid, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Silicic acid, ethyl ester

CAS RN

18204-87-0, 11099-06-2
Record name Silicic acid (H2SiO3) ethyl ester
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Record name Silicic acid, ethyl ester
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Record name Silicic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silicic acid, ethyl ester
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